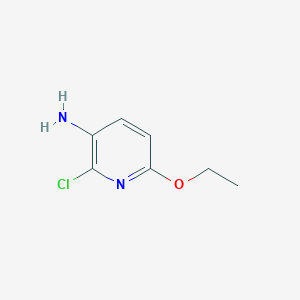

N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine

Overview

Description

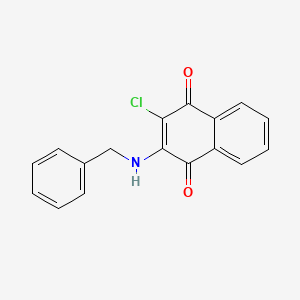

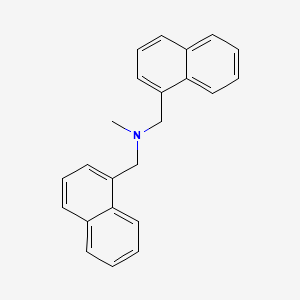

N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine, commonly known as NMN, is a chemical compound that belongs to the class of phenethylamines. It is a research chemical that has been used extensively in scientific studies due to its unique properties. NMN is a potent agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is widely expressed in the central nervous system.

Scientific Research Applications

Plastic Scintillators in Scientific Research

Plastic scintillators based on polymethyl methacrylate (PMMA) have been explored for their scintillation properties when combined with various luminescent dyes. Research has demonstrated that substituting conventional secondary solvents like naphthalene with alternatives such as octadeuteronaphthalene or 1,3-divinylbenzene does not significantly alter the scintillators' efficiency, optical transparency, or stability against thermal, light, and radiation damage. Incorporating compounds like 1,1,3-trimethyl-3-phenylindan into these scintillators can enhance these characteristics. Luminescent activators such as n-terphenyl, 2,5-diphenyloxazole, and others have been successfully used, with compounds like n-bis-(o-methylstyryl)-benzene and 1,4-di-(5-phenyl-2-oxazolyl)-benzene serving as effective wavelength shifters (Salimgareeva & Kolesov, 2005).

Naphthoquinones in Pharmacology

Naphthoquinones, derived from naphthalene, exhibit a broad spectrum of pharmacological activities. The compound 7-Methyljuglone (7-MJ), a biologically active naphthoquinone, has shown various pharmacological effects, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. The hemi-synthesis of 7-MJ has been described, highlighting its potential as a pharmacological agent (Mbaveng & Kuete, 2014).

Methanol Synthesis and Decomposition

The synthesis and decomposition of methanol have been reviewed, focusing on its application in thermal energy transport systems. This process involves recovering wasted or unused heat from industrial sources and utilizing it for thermal energy demands through chemical reactions. The development of low-temperature decomposition and synthetic catalysts, as well as liquid-phase reactors, has been a key focus. Promising catalysts have been developed for methyl formate decomposition and synthetic reactions, indicating the potential for innovative energy transport systems based on methanol synthesis and decomposition processes (Liu et al., 2002).

Ethylene Inhibition in Horticulture

The inhibitor of ethylene perception, 1-methylcyclopropene (1-MCP), has been extensively researched for its effects on fruits and vegetables. It has been commercialized and rapidly adopted by many apple industries worldwide. Research on 1-MCP has helped further understand the role of ethylene in ripening and senescence, and its application is considered for other products to improve the maintenance of product quality (Watkins, 2006).

properties

IUPAC Name |

N-methyl-1-naphthalen-1-yl-N-(naphthalen-1-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N/c1-24(16-20-12-6-10-18-8-2-4-14-22(18)20)17-21-13-7-11-19-9-3-5-15-23(19)21/h2-15H,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYZHECSPYIYSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278885 | |

| Record name | NSC10424 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5418-22-4 | |

| Record name | NSC10424 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC10424 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol](/img/structure/B3031526.png)

![N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3031533.png)